Cefpodoxime Proxetil Impurity B

Description

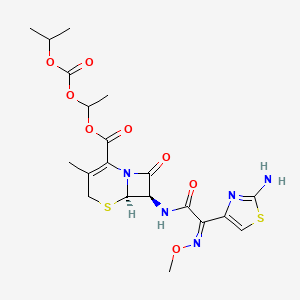

The exact mass of the compound this compound is 527.11445512 g/mol and the complexity rating of the compound is 943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O8S2/c1-8(2)31-20(29)33-10(4)32-18(28)14-9(3)6-34-17-13(16(27)25(14)17)23-15(26)12(24-30-5)11-7-35-19(21)22-11/h7-8,10,13,17H,6H2,1-5H3,(H2,21,22)(H,23,26)/b24-12-/t10?,13-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETSABQUOKHCMQ-PUONPJMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098995 | |

| Record name | 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947692-14-0 | |

| Record name | 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947692-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl 3-de(methoxymethyl) cefpodoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL 3-DE(METHOXYMETHYL) CEFPODOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4E4W46SZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cefpodoxime Proxetil Impurity B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cefpodoxime Proxetil Impurity B, a known process-related impurity of the third-generation cephalosporin antibiotic, Cefpodoxime Proxetil. This document details its chemical structure, analytical data, and a plausible synthetic pathway, offering valuable insights for researchers and professionals involved in drug development and quality control.

Chemical Identity and Structure

This compound is structurally similar to the active pharmaceutical ingredient, Cefpodoxime Proxetil. The key difference lies in the substituent at the 3-position of the cephem nucleus. In Impurity B, this position is occupied by a methyl group, whereas in Cefpodoxime Proxetil, it is a methoxymethyl group.

The chemical name for this compound is (1RS)-1-[[(1-methylethoxy)carbonyl]oxy]ethyl (6R, 7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅N₅O₈S₂ | [1][2] |

| Molecular Weight | 527.57 g/mol | [1][2] |

| CAS Number | 947692-14-0 | [1][2] |

| Appearance | White to pale yellow or light brown, amorphous powder (inferred from Cefpodoxime Proxetil) | [3] |

| Solubility | Very slightly soluble or practically insoluble in water, very soluble in acetonitrile and in methanol, freely soluble in anhydrous ethanol (inferred from Cefpodoxime Proxetil) | [3] |

Analytical Data

The identification and quantification of this compound are crucial for ensuring the quality and safety of Cefpodoxime Proxetil drug products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.

Chromatographic Data

This compound is typically resolved from Cefpodoxime Proxetil and other related substances using reversed-phase HPLC. The European Pharmacopoeia specifies a method where Impurity B appears as two diastereoisomeric peaks.[3]

Table 2: Chromatographic Data for this compound

| Parameter | Value | Reference |

| Relative Retention Time (Diastereoisomer I) | ~0.68 (with reference to Cefpodoxime Proxetil Diastereoisomer II) | [3] |

| Relative Retention Time (Diastereoisomer II) | ~0.85 (with reference to Cefpodoxime Proxetil Diastereoisomer II) | [3] |

Spectroscopic Data

Mass spectrometry is a key tool for the structural confirmation of this compound.

Table 3: Mass Spectrometry Data for this compound (Diastereomer I)

| Ion | m/z | Reference |

| [M+H]⁺ | 528.4 | [4] |

| [M+Na]⁺ | 550.3 | [4] |

Formation and Synthesis

This compound is understood to be a process-related impurity, meaning it is typically formed during the synthesis of the Cefpodoxime Proxetil drug substance rather than as a degradation product.[5] Its formation is attributed to the use of a different starting material for the cephalosporin nucleus.

The synthesis of Cefpodoxime Proxetil typically starts from 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA). However, if the starting material contains 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-ADCA), the subsequent synthetic steps will lead to the formation of this compound.

Logical Formation Pathway

The following diagram illustrates the plausible formation pathway of this compound alongside the main synthesis route of Cefpodoxime Proxetil.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound based on methods described in the literature. Researchers should validate these methods for their specific instrumentation and requirements.

High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This method is adapted from the European Pharmacopoeia for the analysis of related substances in Cefpodoxime Proxetil.[3]

Table 4: HPLC Method Parameters

| Parameter | Description |

| Column | End-capped octadecylsilyl silica gel for chromatography (5 µm), 4.6 mm x 150 mm |

| Mobile Phase A | Anhydrous formic acid : Methanol : Water (1:400:600 V/V/V) |

| Mobile Phase B | Anhydrous formic acid : Water : Methanol (1:50:950 V/V/V) |

| Gradient | Time (min) |

| 0 - 65 | |

| 65 - 145 | |

| 145 - 155 | |

| 155.1 - 165 | |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 20 °C |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Solvent Mixture | Glacial acetic acid : Acetonitrile : Water (2:99:99 V/V/V) |

Sample Preparation:

-

Test Solution: Dissolve 50 mg of the substance to be examined in the solvent mixture and dilute to 50.0 mL with the solvent mixture.

-

Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the solvent mixture.

-

Reference Solution (b): Dissolve 5 mg of Cefpodoxime Proxetil for peak identification CRS (containing impurities B, C, and D) in 5.0 mL of the solvent mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identification

The following method is based on the work of Li et al. (2014) for the characterization of impurities.[6]

Table 5: LC-MS Method Parameters

| Parameter | Description |

| Chromatographic System | As described in the HPLC method above. |

| Mass Spectrometer | Triple quadrupole or ion trap mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 65.0 L/h |

| Ion Source Gas 2 | 60.0 L/h |

| Ion Spray Voltage | 5500 V |

| Temperature | 500.0 °C |

| Scan Range | m/z 50 to 1200 |

Experimental Workflow for Impurity Identification:

Conclusion

This compound is a critical process-related impurity that requires careful monitoring during the manufacturing of Cefpodoxime Proxetil. A thorough understanding of its chemical structure, analytical properties, and formation pathway is essential for developing robust control strategies to ensure the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to address the challenges associated with this impurity.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. An improved method for preparation of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cefpodoxime Proxetil EP Impurity B | CAS No- 947692-14-0 | Simson Pharma Limited [simsonpharma.com]

- 6. Cefpodoxime Impurities | 80210-62-4 Certified Reference Substance [alfaomegapharma.com]

Synthesis Pathway of Cefpodoxime Proxetil Impurity B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for Cefpodoxime Proxetil Impurity B, a known related substance of the third-generation cephalosporin antibiotic, Cefpodoxime Proxetil. The information presented herein is intended for an audience with expertise in organic chemistry and pharmaceutical drug development.

This compound is identified as (R)-1-((isopropoxycarbonyl)oxy)ethyl (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, with the CAS Number 947692-14-0. Structurally, it is the 3-de(methoxymethyl), 3-methyl analogue of Cefpodoxime Proxetil. While this impurity is listed in the European Pharmacopoeia, detailed public information on its specific synthesis is limited. Therefore, this guide outlines a scientifically sound, proposed synthetic route based on established principles of cephalosporin chemistry and analogous reactions reported in the synthesis of Cefpodoxime Proxetil and its other derivatives.

The proposed synthesis is a three-stage process commencing with the key starting material, 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-AMCA). The subsequent steps involve the acylation of the 7-amino group followed by the esterification of the carboxylic acid at the 4-position to yield the final impurity.

Proposed Synthesis Pathway

The logical workflow for the synthesis of this compound is depicted below.

Caption: Proposed three-stage synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions analogous to the proposed synthesis steps. It is important to note that actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.

| Step No. | Reaction | Reactants | Solvents | Catalyst/Reagent | Temperature (°C) | Time (h) | Representative Yield (%) | Representative Purity (%) |

| 1 | Formation of 7-AMCA from 7-ACA | 7-Aminocephalosporanic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| 2 | Acylation of 7-amino cephem core | 7-amino-3-substituted-cephem-4-carboxylic acid, Activated aminothiazole side chain | Dichloromethane, Water | Triethylamine | 5 - 15 | 6 | 66 - 76 | >91 |

| 3 | Esterification of 4-carboxylic acid | Cefpodoxime acid, 1-Iodoethyl isopropyl carbonate | N,N-Dimethylacetamide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | -20 to -15 | 2 | ~85 | >92 |

Experimental Protocols

The following are detailed experimental protocols for the key stages of the proposed synthesis of this compound. These protocols are adapted from established procedures for the synthesis of Cefpodoxime Proxetil and related compounds.

Stage 1: Synthesis of 7-Amino-3-methyl-3-cephem-4-carboxylic acid (7-AMCA)

Stage 2: Acylation of 7-AMCA to form Cefpodoxime Impurity B Acid

This stage involves the coupling of the 7-AMCA nucleus with the characteristic side chain of Cefpodoxime. The amino group on the thiazole ring of the side chain is typically protected (e.g., with a chloroacetyl or formyl group) prior to activation and coupling.

Protocol adapted from the synthesis of Cefpodoxime Acid:

-

Activation of the Side Chain: (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid (with a suitable N-protecting group) is converted to an active ester, such as S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), or an acyl chloride.

-

Acylation Reaction:

-

Suspend 7-amino-3-methyl-3-cephem-4-carboxylic acid (1.0 eq) in a mixture of acetone and water.

-

Cool the suspension to 5-10 °C.

-

Add the activated side chain (e.g., MAEM) (approx. 1.1 eq) to the suspension.

-

Add triethylamine (approx. 1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 5-15 °C.

-

Stir the reaction mixture for approximately 6 hours at this temperature.

-

-

Work-up and Isolation:

-

After the reaction is complete (monitored by HPLC), add water to the reaction mixture and stir.

-

Separate the aqueous layer and wash with an organic solvent such as dichloromethane to remove unreacted starting materials.

-

Adjust the pH of the aqueous layer to approximately 2.5-3.0 with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain the N-protected Cefpodoxime Impurity B acid.

-

-

Deprotection: The N-protecting group is then removed under appropriate conditions (e.g., treatment with thiourea for a chloroacetyl group) to yield Cefpodoxime Impurity B acid.

Stage 3: Esterification to this compound

The final step is the esterification of the carboxylic acid group at the 4-position with the proxetil moiety.

Protocol adapted from the synthesis of Cefpodoxime Proxetil:

-

Reaction Setup:

-

Dissolve Cefpodoxime Impurity B acid (1.0 eq) in N,N-dimethylacetamide in a reaction vessel.

-

Cool the solution to between -20 °C and -15 °C.

-

-

Addition of Reagents:

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 0.98 eq) to the cooled solution.

-

Slowly add 1-iodoethyl isopropyl carbonate (approx. 1.0 eq) to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between -20 °C and -15 °C.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at this temperature for approximately 2 hours.

-

Monitor the completion of the esterification reaction by HPLC.

-

-

Precipitation and Isolation:

-

Once the reaction is complete, pour the reaction mass into a mixture of water and a non-polar solvent like cyclohexane at room temperature to precipitate the product.

-

Adjust the pH of the slurry to approximately 6.0.

-

Filter the solid product, wash with water, and dry under vacuum at 45-50 °C to yield this compound.

-

Concluding Remarks

The synthesis pathway detailed in this guide represents a logical and chemically sound approach for the preparation of this compound. It is based on well-established methodologies in cephalosporin chemistry. Researchers and drug development professionals can use this information as a foundation for the laboratory-scale synthesis of this impurity for analytical standard preparation, toxicological studies, and further investigation into its formation during the manufacturing of Cefpodoxime Proxetil. The provided protocols and data should be considered as a starting point, and optimization of reaction conditions and purification techniques will be necessary to achieve desired yields and purity levels.

Formation Mechanism of Cefpodoxime Proxetil Impurity B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation mechanism of Cefpodoxime Proxetil Impurity B, a known impurity of the third-generation cephalosporin antibiotic, Cefpodoxime Proxetil. Understanding the origin of this impurity is critical for the control of drug quality and safety. This document outlines the chemical structures, potential formation pathways through both synthesis and degradation, and relevant experimental protocols.

Chemical Structures of Cefpodoxime Proxetil and Impurity B

This compound is structurally very similar to the active pharmaceutical ingredient (API), with the key difference being the substituent at the 3-position of the cephem nucleus. In Cefpodoxime Proxetil, this position is occupied by a methoxymethyl group (-CH₂OCH₃), whereas in Impurity B, it is a methyl group (-CH₃).

-

Cefpodoxime Proxetil: (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester.

-

This compound: (1RS)-1-[[(1-methylethoxy)carbonyl]oxy]ethyl (6R, 7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1][2]. It is also known as the ADCA-analogue of Cefpodoxime Proxetil[1].

Formation Pathways of Impurity B

The formation of this compound can be attributed to two primary pathways: as a process-related impurity during synthesis and as a degradation product.

Synthesis-Related Formation

The synthesis of Cefpodoxime Proxetil typically begins with 7-aminocephalosporanic acid (7-ACA). A key intermediate in this process is 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA). The formation of Impurity B as a process-related impurity likely stems from an impurity in the starting materials or a side-reaction during the synthesis of this key intermediate.

If the starting material, 7-ACA, contains an amount of 7-aminodesacetoxycephalosporanic acid (7-ADCA), which has a methyl group at the 3-position, this impurity will be carried through the subsequent synthetic steps. The chemical transformations that convert 7-AMCA to Cefpodoxime Proxetil would similarly convert 7-ADCA to this compound.

The logical relationship for the synthesis-related formation is depicted in the following diagram:

Degradation-Related Formation

Forced degradation studies are instrumental in elucidating the stability of a drug substance under various stress conditions. Studies on Cefpodoxime Proxetil have shown that it degrades under acidic, basic, oxidative, thermal, and photolytic conditions[3][4][5][6]. While the primary degradation pathways often involve hydrolysis of the ester side chain or the β-lactam ring, the formation of Impurity B as a degradation product would necessitate the chemical transformation of the 3-methoxymethyl group to a methyl group.

The precise mechanism for this transformation is not extensively detailed in the available literature, and it is considered a less common degradation pathway for cephalosporins. However, it is plausible that under certain harsh conditions, such as high temperature or in the presence of specific reagents, a series of reactions could lead to the cleavage of the ether bond in the methoxymethyl group, followed by reduction to a methyl group.

The experimental workflow for a typical forced degradation study is illustrated below:

Quantitative Data on Impurity B Formation

Quantitative data on the formation of this compound is often generated during forced degradation studies. The amount of the impurity is typically measured as a percentage of the total drug-related substances. While specific percentages can vary depending on the experimental conditions, the following table summarizes typical findings from such studies.

| Stress Condition | Reagents and Conditions | Percentage of Impurity B Formed |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 2 hours | Not typically a major degradation product |

| Basic Hydrolysis | 0.1 M NaOH at room temperature for 2 hours | Not typically a major degradation product |

| Oxidative Degradation | 3-10% H₂O₂ at room temperature for 2 hours | May be formed in minor amounts |

| Thermal Degradation | 60°C for 2 hours | May be formed in minor amounts |

| Photolytic Degradation | UV light (254 nm) for 12 hours | May be formed in minor amounts |

Note: The exact percentages can vary based on the specific experimental setup, including concentration, temperature, and duration of exposure.

Experimental Protocols

The following are detailed methodologies for key experiments related to the formation and analysis of this compound.

Forced Degradation Study Protocol

This protocol is a composite based on several published methods for the forced degradation of Cefpodoxime Proxetil[3][6].

-

Preparation of Stock Solution: Dissolve 50 mg of Cefpodoxime Proxetil bulk material in 50 mL of a mixture of water, acetonitrile, and acetic acid (99:99:1, v/v/v) to obtain a stock solution of 1 mg/mL.

-

Acidic Degradation: Transfer 5 mL of the stock solution to a 25 mL volumetric flask. Add 2 mL of 0.1 M HCl and allow the mixture to stand for 2 hours at 60°C. Cool the solution and neutralize with 2 mL of 0.1 M NaOH.

-

Basic Degradation: Transfer 5 mL of the stock solution to a 25 mL volumetric flask. Add 2 mL of 0.1 M NaOH and maintain for 2 hours at room temperature. Neutralize the solution with 2 mL of 0.1 M HCl.

-

Oxidative Degradation: Transfer 5 mL of the stock solution to a 25 mL volumetric flask. Add 1.0 mL of 10% hydrogen peroxide solution and maintain for 2 hours at room temperature.

-

Thermal Degradation: Place approximately 100 mg of Cefpodoxime Proxetil bulk material in an oven at 60°C for 2 hours. Dissolve 10 mg of the heat-treated sample in a 10 mL volumetric flask with the diluent.

-

Photolytic Degradation: Place 10 mL of the stock solution under a UV lamp (254 nm) for 12 hours.

-

Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.

HPLC Method for Impurity Profiling

A typical stability-indicating HPLC method for the analysis of Cefpodoxime Proxetil and its impurities is as follows[7]:

-

Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and 50 mM ammonium acetate buffer (pH 6.0, adjusted with o-phosphoric acid) in a ratio of 45:55 (v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Conclusion

The formation of this compound is primarily linked to the presence of 7-aminodesacetoxycephalosporanic acid (7-ADCA) as an impurity in the starting material of the Cefpodoxime Proxetil synthesis. This process-related impurity is carried through the synthetic route to yield the final impurity. While degradation pathways can also contribute to the formation of various impurities, the transformation of the 3-methoxymethyl group to a methyl group under typical stress conditions is less common. Rigorous control of starting material quality and a well-optimized manufacturing process are crucial in minimizing the level of Impurity B in the final drug product. Forced degradation studies, coupled with robust analytical methods, are essential tools for identifying and controlling such impurities, ensuring the safety and efficacy of Cefpodoxime Proxetil.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. An improved method for preparation of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. akjournals.com [akjournals.com]

Physicochemical Properties of Cefpodoxime Proxetil Impurity B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cefpodoxime Proxetil Impurity B. The information is compiled from publicly available scientific literature and chemical databases, offering a valuable resource for researchers involved in the development, analysis, and quality control of Cefpodoxime Proxetil. This document details the chemical identity, structural characteristics, and analytical methodologies for this specific impurity, presented in a clear and structured format to facilitate easy reference and comparison.

Chemical and Physical Properties

Quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | (1RS)-1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |

| Synonyms | 3-Methyl-3-de(methoxymethyl) Cefpodoxime, ADCA-analogue of cefpodoxime proxetil | [2] |

| CAS Number | 947692-14-0 | [2] |

| Molecular Formula | C₂₀H₂₅N₅O₈S₂ | [2] |

| Molecular Weight | 527.57 g/mol | [2] |

| Appearance | White to pale yellow or light brown amorphous powder (inferred from Cefpodoxime Proxetil) | |

| Solubility | Soluble in Methanol | [3] |

| Storage | 2-8 °C, Protected from light |

Experimental Protocols

The identification and quantification of this compound are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for its structural elucidation and characterization, especially after isolation or synthesis.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common method for the analysis of Cefpodoxime Proxetil and its related substances, including Impurity B, is reverse-phase HPLC. The European Pharmacopoeia provides a standardized method for this purpose.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 4.6 mm x 150 mm.

-

Mobile Phase:

-

Mobile Phase A: A mixture of anhydrous formic acid, methanol, and water (1:400:600 V/V/V).

-

Mobile Phase B: A mixture of anhydrous formic acid, water, and methanol (1:50:950 V/V/V).

-

-

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 65 95 5 65 - 145 95 → 15 5 → 85 145 - 155 15 85 | 155 - 165 | 95 | 5 |

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 20 °C.

-

Detection: UV spectrophotometer at 254 nm.

-

Injection Volume: 20 µL.

-

Relative Retention Time: The diastereoisomers of Impurity B typically elute at relative retention times of approximately 0.68 and 0.85 with reference to the main peak of Cefpodoxime Proxetil diastereoisomer II.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful technique for the definitive identification of impurities by providing molecular weight and fragmentation data.

-

LC System: Similar to the HPLC system described above.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled with a tandem mass spectrometer (MS/MS).[4]

-

Ionization Mode: Positive ion mode is typically used.[4]

-

MS Parameters (Example):

-

Declustering Potential (DP): 50 V

-

Entrance Potential (EP): 10 V

-

Collision Energy (CE): 40 V

-

Ion Spray Voltage (IS): 5500 V

-

Temperature (TEM): 500.0 °C

-

-

Data Acquisition: Enhanced MS (EMS) and enhanced product ion (EPI) spectra are acquired over a mass range of m/z 50 to 1200.[4] The protonated molecular ion ([M+H]⁺) for Impurity B would be expected at m/z 528.

Synthesis and Spectroscopic Characterization

While not a routine analytical protocol, the synthesis of the impurity standard is essential for confirmation and quantification. A method for a desmethyl analogue, likely Impurity B, has been described.

-

Synthesis: The synthesis involves the esterification of the corresponding cefpodoxime acid analogue (3-methyl-3-de(methoxymethyl) cefpodoxime acid) with 1-iodoethyl isopropyl carbonate.[5]

-

Characterization: Following synthesis and purification (e.g., by preparative HPLC), the structure is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure. While specific spectral data for Impurity B is not detailed in the searched literature, a comprehensive profile of Cefpodoxime Proxetil itself has been published, which can serve as a reference for spectral interpretation.[6]

-

Infrared (IR) Spectroscopy: An IR spectrum would be used to identify functional groups present in the molecule. Although a specific spectrum for Impurity B is not provided, the IR spectrum of Cefpodoxime Proxetil shows characteristic peaks for its functional groups.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Visualizations

The following diagrams illustrate the analytical workflow for impurity identification and a potential pathway for the formation of this compound.

Conclusion

This technical guide consolidates the key physicochemical properties and analytical methodologies for this compound. While a comprehensive dataset for all physical properties is not publicly available, the information provided herein on its chemical identity, chromatographic behavior, and mass spectrometric characteristics is fundamental for its identification and control. The detailed experimental protocols and workflow diagrams serve as a practical resource for scientists and researchers in the pharmaceutical industry. Further studies to determine the melting point, complete solubility profile, and detailed spectral characteristics would be valuable additions to the scientific literature.

References

- 1. Cefpodoxime Proxetil EP Impurity B | CAS No- 947692-14-0 | ADCA-analogue of cefpodoxime proxetil [chemicea.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Cefpodoxime Proxetil Impurity B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Cefpodoxime Proxetil Impurity B is one of the known related substances of Cefpodoxime Proxetil. This technical guide provides an in-depth overview of the molecular characteristics of Impurity B, methodologies for its analysis, and the logical framework for its control during drug development and manufacturing.

Physicochemical Data

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | References |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl ester | |

| Synonyms | ADCA-Analogue of Cefpodoxime Proxetil, 3-Methyl 3-De(methoxymethyl) Cefpodoxime | [1] |

| CAS Number | 947692-14-0 | [1][2] |

| Molecular Formula | C₂₀H₂₅N₅O₈S₂ | [1][2] |

| Molecular Weight | 527.57 g/mol | [1][2] |

Logical Workflow for Impurity Identification and Quantification

The following diagram illustrates a typical workflow for the identification, quantification, and control of this compound in pharmaceutical samples.

Experimental Protocols

Detailed methodologies for the analysis of Cefpodoxime Proxetil and its impurities are crucial for accurate and reproducible results. The following protocols are based on established analytical methods.[3][4]

High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This method is suitable for the separation and quantification of this compound from the active pharmaceutical ingredient and other related substances.

-

Chromatographic System:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

-

Mobile Phase: A gradient elution is typically employed. For example, a mixture of a phosphate buffer and methanol. The pH of the aqueous phase is often adjusted to around 4.0.[3]

-

Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[3]

-

Detection: UV detection at a wavelength of 222 nm is suitable for detecting the impurities.[3]

-

Column Temperature: Maintained at a constant temperature, for instance, 25 °C.

-

-

Preparation of Solutions:

-

Solvent Mixture: A mixture of water, acetonitrile, and acetic acid (e.g., 99:99:1, v/v/v) can be used as the diluent.[1]

-

Test Solution: Accurately weigh and dissolve about 50 mg of the Cefpodoxime Proxetil sample in the solvent mixture and dilute to a known volume (e.g., 50.0 mL).[1]

-

Reference Solution: A solution of known concentration of this compound reference standard is prepared in the solvent mixture.

-

-

Procedure:

-

Inject equal volumes of the test solution and the reference solution into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Identify the peak corresponding to Impurity B in the test solution by comparing its retention time with that of the reference standard.

-

Calculate the percentage of Impurity B in the sample using the peak areas.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

LC-MS is a powerful technique for the structural elucidation and confirmation of impurities.

-

LC Conditions: The HPLC conditions can be similar to those described above, ensuring compatibility with the MS detector.

-

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[1]

-

Mass Analyzer: A tandem mass spectrometer (MS/MS) allows for the fragmentation of the parent ion to aid in structural identification.[1]

-

Data Acquisition: Acquire full scan mass spectra and product ion spectra for the peak of interest. The fragmentation pattern of Impurity B can be compared with that of the Cefpodoxime Proxetil parent drug to confirm its structure.[1]

-

Relationship between Manufacturing and Impurity Control

The presence of impurities in a drug substance is often linked to the synthetic route and degradation pathways. Understanding these relationships is fundamental to implementing effective control strategies.

Conclusion

The control of this compound is a critical component of the overall quality assurance of Cefpodoxime Proxetil drug products. A thorough understanding of its physicochemical properties, coupled with robust and validated analytical methods, is essential for its monitoring and control. The logical workflows and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to ensure the quality, safety, and efficacy of Cefpodoxime Proxetil.

References

The Genesis of Impurities in Cefpodoxime Proxetil Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime Proxetil, a third-generation oral cephalosporin, is a widely prescribed antibiotic for treating a variety of bacterial infections. As with any synthesized active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. This technical guide provides a comprehensive overview of the origin of impurities in the synthesis of Cefpodoxime Proxetil, offering insights into their formation, characterization, and control.

The Synthetic Pathway of Cefpodoxime Proxetil and the Origin of Process-Related Impurities

The synthesis of Cefpodoxime Proxetil is a multi-step process that primarily involves the esterification of Cefpodoxime acid with 1-iodoethyl isopropyl carbonate. Impurities can arise from starting materials, intermediates, side reactions, and degradation of the final product. A study has identified as many as 15 impurities in commercial samples, with 11 originating from the synthesis process and four from degradation.[1][2]

A common synthetic route starts from 7-aminocephalosporanic acid (7-ACA).[3] The core structure is modified in several stages, including the introduction of the methoxyimino and aminothiazolyl side chains, followed by the esterification of the carboxylic acid group to form the proxetil ester.

Several key process-related impurities have been identified and characterized:

-

Desmethyl Cefpodoxime Proxetil: This impurity is formed due to the presence of 1-chloromethyl chloroformate in the starting material 1-chloroethyl chloroformate. It is typically observed at levels of 0.1-0.2%.[3]

-

∆²-Isomers of Cefpodoxime Proxetil: The isomerization of the ∆³-cephem ring to the thermodynamically more stable ∆²-isomer is a well-known side reaction that can occur under basic conditions during the synthesis.[2] This leads to the formation of inactive diastereomers.

-

N-formyl and N-acetyl Cefpodoxime Proxetil: These impurities can arise from the incomplete removal of protecting groups or from side reactions with residual reagents used in the synthesis. The European Pharmacopoeia lists N-formyl cefpodoxime proxetil as a specified impurity.[4]

-

Other Process-Related Impurities: The European Pharmacopoeia (EP) lists several specified impurities for Cefpodoxime Proxetil, denoted as Impurity B, C, D, and H, alongside other detectable impurities like A, E, F, and G.[4][5] These can originate from various side reactions, including dimerization, incomplete reactions, or reactions with residual solvents and reagents.

The following diagram illustrates a generalized synthetic pathway and highlights the potential points of impurity formation.

Degradation Impurities

Cefpodoxime Proxetil is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies are crucial to identify these impurities and to develop stability-indicating analytical methods.

Common degradation pathways include:

-

Hydrolysis: The ester linkage of the proxetil moiety is labile and can be hydrolyzed under acidic or basic conditions to form Cefpodoxime acid.[6][7]

-

Oxidation: The sulfur atom in the cephem ring is susceptible to oxidation, leading to the formation of sulfoxide derivatives.[8]

-

Photodegradation: Exposure to UV light can also lead to the formation of various degradation products.[8]

-

Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.[8]

The following table summarizes the key degradation impurities and the conditions under which they are formed.

| Impurity Name | Formation Condition(s) |

| Cefpodoxime Acid | Acidic and alkaline hydrolysis[6][7] |

| Cefpodoxime Proxetil Sulfoxide | Oxidation (e.g., with hydrogen peroxide)[8] |

| Various Unspecified Degradants | UV irradiation, High temperature[8] |

Quantitative Analysis of Impurities

The quantification of impurities is essential for ensuring the quality and safety of Cefpodoxime Proxetil. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique used for this purpose. The European Pharmacopoeia provides a detailed HPLC method for the determination of related substances.[5]

Table 1: Summary of Known Process-Related and Degradation Impurities in Cefpodoxime Proxetil

| Impurity Name | Type | Typical Levels | Reference |

| Desmethyl Cefpodoxime Proxetil | Process-Related | 0.1 - 0.2% | [3] |

| ∆²-Isomers | Process-Related | Not specified | [2] |

| Impurity B (EP) | Process-Related | Not specified | [4][5] |

| Impurity C (EP) | Process-Related | Not specified | [4][5] |

| Impurity D (EP) | Process-Related | Not specified | [4][5] |

| Impurity H (EP) | Process-Related | Not specified | [4][5] |

| Cefpodoxime Acid | Degradation/Process | Not specified | [6][7] |

| Cefpodoxime Proxetil Sulfoxide | Degradation | Not specified | [8] |

Experimental Protocols

Sample Preparation for Impurity Profiling

-

Test Solution: Dissolve 50 mg of the Cefpodoxime Proxetil substance to be examined in a solvent mixture of glacial acetic acid, acetonitrile, and water (2:99:99 V/V/V) and dilute to 50.0 mL with the same solvent mixture.[5]

-

Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the solvent mixture.[5]

-

Reference Solution (b) (for peak identification of impurities B, C, and D): Dissolve 5 mg of Cefpodoxime Proxetil for peak identification CRS (containing impurities B, C, and D) in 5.0 mL of the solvent mixture.[5]

-

Reference Solution (c) (for peak identification of impurity H): Dissolve 5 mg of Cefpodoxime Proxetil for impurity H identification CRS in 5.0 mL of the solvent mixture.[5]

HPLC Method for Related Substances (Based on European Pharmacopoeia)

-

Column: A stainless steel column 0.15 m long and 4.6 mm in internal diameter packed with end-capped octadecylsilyl silica gel for chromatography R (5 µm).[5]

-

Mobile Phase:

-

Gradient Elution:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 - 65 | 95 | 5 |

| 65 - 145 | 95 → 15 | 5 → 85 |

| 145 - 155 | 15 | 85 |

| 155 - 155.1 | 15 → 95 | 85 → 5 |

| 155.1 - 165 | 95 | 5 |

-

Flow Rate: 0.6 mL/min.[8]

-

Detection: UV spectrophotometer at 254 nm.[8]

-

Column Temperature: 20 °C.[5]

-

Injection Volume: 10 µL.[5]

The following diagram illustrates the analytical workflow for impurity profiling.

Conclusion

The control of impurities in Cefpodoxime Proxetil is a multifaceted challenge that requires a deep understanding of the synthetic process and potential degradation pathways. This guide has outlined the major process-related and degradation impurities, their origins, and the analytical methodologies for their detection and quantification. By implementing robust process controls, utilizing appropriate analytical techniques, and adhering to pharmacopoeial standards, researchers and manufacturers can ensure the quality, safety, and efficacy of Cefpodoxime Proxetil for patients worldwide. A systematic approach to impurity profiling, as described herein, is fundamental to modern drug development and manufacturing.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Isolation and characterization of side-products formed through ∆2-isomerization in the synthesis of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. drugfuture.com [drugfuture.com]

- 6. What is the mechanism of Cefpodoxime Proxetil? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ADCA-Analogue of Cefpodoxime Proxetil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cefpodoxime Proxetil is a third-generation oral cephalosporin antibiotic widely prescribed for the treatment of various bacterial infections.[1] Its efficacy stems from the Cefpodoxime moiety, which inhibits bacterial cell wall synthesis.[2] The manufacturing and storage of Cefpodoxime Proxetil can lead to the formation of related substances and impurities, which require careful characterization and control to ensure the safety and efficacy of the final drug product.[3] One such impurity is the ADCA-analogue of Cefpodoxime Proxetil, distinguished by the substitution of the 7-aminocephalosporanic acid (7-ACA) nucleus with 7-aminodeacetoxycephalosporanic acid (7-ADCA).[4] This guide delves into the technical details of this specific analogue.

Chemical Identity and Properties

The ADCA-analogue of Cefpodoxime Proxetil is structurally similar to the active pharmaceutical ingredient, with the key difference being the absence of an acetoxymethyl group at the C-3 position of the cephem nucleus, which is replaced by a methyl group.

| Property | ADCA-Analogue of Cefpodoxime Proxetil | Cefpodoxime Proxetil |

| Systematic Name | (1RS)-1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino thiazol-4-yl)-2(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4] | (RS)-1(isopropoxycarbonyloxy) ethyl (+)-(6R, 7R)-7-[2-(2-amino-4-thiazolyl)-2-{(Z) methoxyimino} acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate |

| Common Name | Cefpodoxime Proxetil EP Impurity B[4] | Cefpodoxime Proxetil |

| CAS Number | 947692-14-0[4] | 87239-81-4 |

| Molecular Formula | C20H25N5O8S2[4] | C21H27N5O9S2 |

| Molecular Weight | 527.57 g/mol [4] | 557.6 g/mol |

| Core Nucleus | 7-Aminodeacetoxycephalosporanic acid (7-ADCA) | 7-Aminocephalosporanic acid (7-ACA) |

Putative Synthesis

While a specific, detailed experimental protocol for the synthesis of the ADCA-analogue of Cefpodoxime Proxetil is not extensively documented in publicly available literature, a logical synthetic route can be postulated based on established cephalosporin chemistry. The synthesis would involve the acylation of the 7-amino group of 7-ADCA with the same side chain used in the synthesis of Cefpodoxime.

A generalized experimental protocol would be as follows:

-

Activation of the Side Chain: The (2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain would first need to be activated to facilitate acylation. This is commonly achieved by converting the carboxylic acid to an acid chloride, often using reagents like phosphorus pentachloride or thionyl chloride in an inert solvent.[5] The amino group on the thiazole ring is typically protected during this step.

-

Acylation of 7-ADCA: The activated side chain would then be reacted with 7-ADCA in a suitable solvent system. The reaction is typically carried out at low temperatures and in the presence of a base to neutralize the hydrogen chloride generated during the reaction.[6]

-

Esterification: Following the successful acylation to form the cefpodoxime acid analogue, the proxetil ester group is introduced at the C-4 carboxylate. This is generally achieved by reacting the acid with 1-iodoethyl isopropyl carbonate.[7]

-

Deprotection and Purification: Any protecting groups on the side chain are removed, and the final product is purified using techniques such as chromatography to isolate the desired ADCA-analogue.

Mechanism of Action

The mechanism of action of the ADCA-analogue of Cefpodoxime Proxetil is expected to be identical to that of Cefpodoxime and other β-lactam antibiotics. The core bactericidal activity resides in the β-lactam ring, which is a structural mimic of the D-Ala-D-Ala moiety of the peptidoglycan precursors that form the bacterial cell wall.

The active form of the drug (the de-esterified cefpodoxime analogue) covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan. This inhibition of PBP activity disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Biological Activity

There is a notable absence of publicly available quantitative data on the antibacterial activity of the ADCA-analogue of Cefpodoxime Proxetil. However, based on structure-activity relationships of cephalosporins, some general expectations can be inferred. The modification at the C-3 position of the cephem nucleus is known to influence the pharmacokinetic properties and antibacterial spectrum of cephalosporins. The replacement of the 3-methoxymethyl group with a 3-methyl group may alter the compound's stability, potency, and spectrum of activity.

To ascertain the precise biological activity, a comprehensive in vitro evaluation would be required. The following table outlines the necessary experimental data that needs to be generated.

| Bacterial Strain | Cefpodoxime Proxetil MIC (µg/mL) | ADCA-Analogue MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Data to be determined | Data to be determined |

| Streptococcus pneumoniae (ATCC 49619) | Data to be determined | Data to be determined |

| Escherichia coli (ATCC 25922) | Data to be determined | Data to be determined |

| Haemophilus influenzae (ATCC 49247) | Data to be determined | Data to be determined |

| Klebsiella pneumoniae (ATCC 700603) | Data to be determined | Data to be determined |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method should be employed to determine the Minimum Inhibitory Concentration (MIC) of the ADCA-analogue against a panel of clinically relevant bacterial strains.

-

Preparation of Stock Solutions: Prepare stock solutions of the ADCA-analogue and Cefpodoxime Proxetil (as a comparator) in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in Mueller-Hinton broth (or other appropriate growth medium for specific bacterial strains) in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

The ADCA-analogue of Cefpodoxime Proxetil is a well-defined impurity that requires careful monitoring in the production of the parent drug. While its chemical structure and putative synthesis are understood, a significant gap exists in the literature regarding its quantitative biological activity. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the antibacterial profile of this analogue. Such data is crucial for a comprehensive understanding of the impurity's potential impact on the overall safety and efficacy of Cefpodoxime Proxetil formulations. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound.

References

- 1. Cefpodoxime proxetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefpodoxime - Wikipedia [en.wikipedia.org]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. allmpus.com [allmpus.com]

- 5. researchgate.net [researchgate.net]

- 6. DE69315634T2 - Process for acylation of the 7-amino group of the cephalosporin ring - Google Patents [patents.google.com]

- 7. lupinepublishers.com [lupinepublishers.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime Proxetil is a third-generation oral cephalosporin antibiotic, widely prescribed for the treatment of various bacterial infections.[1] As a prodrug, it is hydrolyzed in the intestinal epithelium to its active form, cefpodoxime.[1] The purity and quality of the final drug product are of paramount importance for its safety and efficacy. This technical guide provides a comprehensive overview of the related compounds, impurities, and by-products associated with Cefpodoxime Proxetil, offering detailed insights into their identification, synthesis, and degradation pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the quality and safety of Cefpodoxime Proxetil formulations.

The presence of impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2] Therefore, a thorough understanding of the impurity profile of Cefpodoxime Proxetil is crucial for drug development and quality control.

This guide delves into the specifics of known and newly identified impurities, providing structured data on their characteristics. Furthermore, it outlines detailed experimental protocols for the analysis and characterization of these compounds, including advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthesis and Process-Related Impurities

The synthesis of Cefpodoxime Proxetil is a multi-step process that can inadvertently lead to the formation of various related compounds and impurities.[3] A common synthetic route involves the condensation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) with (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl chloride (MAEM), followed by esterification with 1-iodoethyl isopropyl carbonate. Impurities can be introduced through raw materials, intermediates, or side reactions during synthesis.

One identified process-related impurity is desmethyl cefpodoxime proxetil, which has been detected at levels of 0.1-0.2% in HPLC analysis.[4] This impurity has been synthesized and characterized using various spectral techniques, including 1H NMR, 13C NMR, MS, and IR.[4]

dot

Caption: Synthesis Pathway of Cefpodoxime Proxetil.

Degradation of Cefpodoxime Proxetil and Resulting By-products

Cefpodoxime Proxetil is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments.[5][6] These degradation pathways can lead to the formation of by-products that may compromise the drug's efficacy and safety. Forced degradation studies are essential to understand the stability of the drug and to develop stability-indicating analytical methods.[5][6]

Studies have shown that Cefpodoxime Proxetil undergoes significant degradation under basic (alkaline) conditions, indicating its susceptibility to base hydrolysis.[5] It is also found to be unstable under oxidative stress and UV light.[5][6] A systematic study identified 15 impurities in commercial samples, including four new degradation products.[7]

dot

Caption: Degradation Pathways of Cefpodoxime Proxetil.

Identified Related Compounds and Impurities

A number of related compounds and impurities of Cefpodoxime Proxetil have been identified and characterized. These include process-related impurities and degradation products. The European Pharmacopoeia lists several known impurities.[7] Research has further expanded this list with the characterization of new, previously unreported impurities.[7][8]

| Impurity Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Type |

| Cefpodoxime Proxetil Impurity C | C₂₁H₂₇N₅O₉S₂ | 557.60 | Process-related |

| Cefpodoxime Proxetil Impurity E | C₂₂H₂₇N₅O₁₀S₂ | 585.61 | Process-related |

| Cefpodoxime Proxetil Impurity G | C₂₃H₂₉N₅O₁₀S₂ | 599.63 | Process-related |

| Cefpodoxime Proxetil Impurity L | C₂₀H₂₅N₅O₉S₂ | 543.57 | Process-related |

| Cefpodoxime Proxetil Impurity M | C₃₀H₃₇N₇O₁₂S₃ | 783.85 | Process-related |

| Desmethyl Cefpodoxime Proxetil | C₂₀H₂₅N₅O₉S₂ | 543.57 | Process-related |

| Cefpodoxime Acid | C₁₅H₁₇N₅O₆S₂ | 427.45 | Degradation Product |

Experimental Protocols for Analysis

The identification and quantification of Cefpodoxime Proxetil and its related compounds are primarily achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] These methods offer the necessary selectivity and sensitivity for impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for separating Cefpodoxime Proxetil from its degradation products.[5][6]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and a phosphate or acetate buffer (pH adjusted) in varying ratios. For example, acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a 10:90 v/v ratio.[5] |

| Flow Rate | Typically 1.0 mL/min.[5][9] |

| Detection | UV-VIS detector at a wavelength of around 254 nm or 268 nm.[5][6] |

| Injection Volume | 20 µL |

| Temperature | Ambient or controlled at a specific temperature (e.g., 30°C).[10] |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS and its tandem version (LC-MS/MS) are powerful tools for the structural elucidation of unknown impurities.[7][8]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive ion mode.[7] |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) for MS and MSn experiments. |

| Mobile Phase | A mixture of formic acid, methanol, and water is commonly used.[7] |

| Column | C18 column.[7] |

| MS Conditions | Optimized parameters include declustering potential, collision energy, and ion source gas flow rates.[7] |

Forced Degradation Study Protocol

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the analytical method.[3][11]

-

Acid Degradation: The drug substance is treated with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.[11]

-

Base Degradation: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at room temperature or elevated temperature.[11]

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[3][10]

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60-80°C) for a defined duration.[3][6]

-

Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV light (e.g., 254 nm) and/or visible light.[3][6]

dot

References

- 1. Cefpodoxime Proxetil | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of impurities in cefpodoxime proxetil using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefpodoxime Proxetil Impurity B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Cefpodoxime Proxetil Impurity B is a known related substance that must be monitored and quantified according to pharmacopeial standards. This application note provides a detailed HPLC method for the analysis of this compound, based on established and validated methodologies, including those referenced in the European Pharmacopoeia (EP).[1]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from the active pharmaceutical ingredient (API), Cefpodoxime Proxetil, and other related substances. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase, allowing for the effective resolution of the diastereomers of both Cefpodoxime Proxetil and Impurity B.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Software: Chromatography data acquisition and processing software.

-

Reference Standards: Cefpodoxime Proxetil RS, Cefpodoxime Proxetil for peak identification CRS (containing impurities B, C, and D).

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Water (HPLC grade).

Preparation of Solutions

-

Solvent Mixture (Diluent): Prepare a mixture of glacial acetic acid, acetonitrile, and water in the ratio of 2:99:99 (v/v/v).

-

Mobile Phase A: Prepare a mixture of anhydrous formic acid, methanol, and water in the ratio of 1:400:600 (v/v/v).

-

Mobile Phase B: Prepare a mixture of anhydrous formic acid, water, and methanol in the ratio of 1:50:950 (v/v/v).

-

Test Solution: Accurately weigh and dissolve about 50 mg of the Cefpodoxime Proxetil sample in the solvent mixture and dilute to 50.0 mL with the same solvent.

-

Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the solvent mixture.

-

Reference Solution (b): Dissolve 5 mg of Cefpodoxime Proxetil for peak identification CRS in 5.0 mL of the solvent mixture. This solution is used to identify the peaks of impurities B, C, and D.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |

| Gradient Program | Time (min) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 20 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

Data Presentation

System Suitability

The system suitability must be verified before sample analysis. The resolution between the two diastereoisomers of Cefpodoxime Proxetil should be a minimum of 6.0 in the chromatogram obtained from Reference Solution (a).

Identification and Quantification

Impurity B consists of two diastereoisomers. The identification of the peaks corresponding to these diastereoisomers is performed by comparing the chromatogram of the test solution with the chromatogram of Reference Solution (b). The relative retention times for the diastereoisomers of Impurity B are approximately 0.68 and 0.85 with respect to the second diastereoisomer of Cefpodoxime Proxetil.

The amount of Impurity B is calculated as the sum of the areas of the two diastereoisomer peaks. According to the European Pharmacopoeia, the limit for the sum of the two diastereoisomers of Impurity B is not more than 0.5 times the sum of the areas of the two principal peaks in the chromatogram obtained with Reference Solution (a) (0.5%).

Table 1: Quantitative Data Summary

| Analyte | Approximate Relative Retention Time (RRT) | Acceptance Criteria (% of API) |

| Cefpodoxime Proxetil Diastereoisomer I | 0.74 | - |

| Cefpodoxime Proxetil Diastereoisomer II | 1.00 | - |

| Impurity B Diastereoisomer I | 0.68 | Sum of both ≤ 0.5% |

| Impurity B Diastereoisomer II | 0.85 | Sum of both ≤ 0.5% |

Experimental Workflow Diagram

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is specific, and suitable for the routine quality control analysis of Cefpodoxime Proxetil for Impurity B. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reliable results, contributing to the overall quality and safety of the drug product. For further validation and implementation, it is recommended to consult the relevant pharmacopeial monographs.

References

Application Note: LC-MS/MS Characterization of Cefpodoxime Proxetil Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections. As with any pharmaceutical active ingredient, the identification and characterization of impurities are critical for ensuring the safety, efficacy, and quality of the final drug product. This application note provides a detailed protocol for the characterization of Cefpodoxime Proxetil impurities using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for separating, identifying, and quantifying compounds in a mixture. The methodologies described herein are based on established research and provide a framework for forced degradation studies and impurity profiling in compliance with regulatory guidelines.[1][2][3]

Experimental Protocols

Sample Preparation

For the analysis of impurities, both the bulk drug substance and finished dosage forms (e.g., capsules) should be examined.

-

Standard Solution: A standard solution of Cefpodoxime Proxetil can be prepared by dissolving the reference standard in a suitable solvent, such as a mixture of water, acetonitrile, and acetic acid (99:99:1, v/v/v), to a final concentration of approximately 50 mg/50 mL.[3][4]

-

Sample Solution: For capsules, the contents of the capsules can be dissolved in the same solvent mixture to achieve a comparable concentration.[5]

-

Forced Degradation Stock Solution: To induce degradation and identify potential degradation products, a stock solution of Cefpodoxime Proxetil (e.g., 50 mg in 50 mL of water:acetonitrile:acetic acid 99:99:1, v/v/v) is prepared for stress testing.[3][4]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the drug substance and to generate potential degradation products.[6]

-

Acidic Degradation: Mix 5 mL of the forced degradation stock solution with 2 mL of 0.1 M hydrochloric acid. Let the mixture stand for 2 hours, then neutralize with 2 mL of 0.1 M sodium hydroxide.[4]

-

Basic Degradation: Mix 5 mL of the forced degradation stock solution with 2 mL of 0.1 M sodium hydroxide and maintain for 2 hours. Neutralize the solution with 2 mL of 0.1 M hydrochloric acid.[3]

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent like hydrogen peroxide.

-

Thermal Degradation: Expose the stock solution to high temperatures (e.g., in a 60°C water bath).[3][4]

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for an extended period (e.g., 12 hours).[3]

Liquid Chromatography (LC) Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) system is used to separate Cefpodoxime Proxetil from its impurities.

-

Column: A C18 column is typically used for the separation.[1][2]

-

Mobile Phase: A common mobile phase consists of a mixture of formic acid, methanol, and water.[1][2] An alternative mobile phase can be a gradient of acetonitrile and 50 mM ammonium acetate buffer (pH 6).[6]

-

Gradient Elution: A gradient elution program is employed to achieve optimal separation of all impurities. A representative gradient program is as follows:

-

0-65 min: 95% A (formic acid/water) to 15% A

-

65-145 min: Hold at 15% A

-

145-155 min: Return to 95% A

-

155.1-165 min: Re-equilibration at 95% A[3]

-

-

Flow Rate: A typical flow rate is 0.6 mL/min.[3]

-

Detection: UV detection at 254 nm is commonly used.[3]

Mass Spectrometry (MS) Method

Tandem mass spectrometry (MS/MS) is used for the identification and structural elucidation of the separated impurities.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[1][5]

-

MS Parameters: Optimized MS conditions are crucial for sensitive detection. Representative parameters include:

-

Scan Mode: Enhanced MS (EMS) and enhanced product ion (EPI) scans are acquired over a mass range of m/z 50 to 1200.[1][5]

Data Presentation

Quantitative Data Summary

A systematic study has identified and characterized a total of 15 impurities in commercial Cefpodoxime Proxetil samples, including 7 known and 8 new impurities.[1][2] The structures of the unknown compounds were deduced by comparing their fragmentation patterns with that of Cefpodoxime Proxetil.[1][2] The data from such studies are crucial for improving the safety and quality control of Cefpodoxime Proxetil.[1][2]

| Impurity ID | Retention Time (min) | [M+H]+ (m/z) | Key Fragments (m/z) | Origin |

| Cefpodoxime Proxetil | - | 558.1 | 427.1, 385.1, 283.1 | - |

| Impurity B (I, II) | - | - | - | Synthesis |

| Impurity C | - | - | - | Synthesis |

| Impurity D (I, II) | - | - | - | Synthesis |

| Impurity H (I, II) | - | - | - | Synthesis |

| IMP-S1 | - | - | - | Degradation |

| IMP-S3 | - | - | - | Degradation |

| IMP-S4 | - | - | - | Degradation |

| IMP-S6 | - | - | - | Degradation |

| IMP-S7 to S17 | - | - | - | Synthesis |

Note: The specific retention times and m/z values for all 15 impurities can be found in the cited literature. This table provides a template for data presentation.

Visualizations

Experimental Workflow

Caption: Workflow for Cefpodoxime Proxetil impurity characterization.

Logical Relationship of Impurity Analysis

Caption: Logical flow of impurity analysis and outcome.

References

- 1. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of impurities in cefpodoxime proxetil using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. akjournals.com [akjournals.com]

Application Note: Preparation and Characterization of Cefpodoxime Proxetil Impurity B Reference Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefpodoxime Proxetil is a third-generation oral cephalosporin antibiotic widely used for treating various bacterial infections.[1][2] The quality, safety, and efficacy of pharmaceutical products are ensured by controlling the levels of impurities. Regulatory bodies like the ICH require that impurities above a certain threshold be identified, quantified, and monitored.[3] Cefpodoxime Proxetil Impurity B, identified as 3-Methyl-3-De(methoxymethyl) Cefpodoxime, is a known related substance.[2] The availability of a well-characterized reference standard for Impurity B is crucial for the accurate validation of analytical methods and for routine quality control of Cefpodoxime Proxetil active pharmaceutical ingredients (APIs) and finished products.

This application note provides detailed protocols for the proposed preparation, isolation, and analytical characterization of the this compound reference standard.

Preparation of this compound

The preparation of a reference standard requires a pure substance, which can be obtained either through direct chemical synthesis or by isolation from a mixture.

Protocol 1.1: Proposed Synthetic Pathway

A targeted synthesis is the preferred method for obtaining a high-purity reference standard. The structure of Impurity B indicates the absence of the methoxymethyl group at the 3-position of the cephem nucleus, which is replaced by a methyl group. The synthesis can be adapted from the general synthesis of Cefpodoxime Proxetil by starting with a different cephem core.

Starting Materials:

-

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-AMCA)

-

(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl chloride hydrochloride or an activated ester thereof

-

1-iodoethyl isopropyl carbonate

-

Appropriate solvents (e.g., Dichloromethane, Acetonitrile) and bases (e.g., Triethylamine, N-methyl morpholine).[4]

Procedure:

-